1-(5-Chlorobenzo[b]thien-2-yl)ethanone
Description
1-(5-Chlorobenzo[b]thien-2-yl)ethanone (CAS 16296-90-5) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at the 5-position and an ethanone (acetyl) group at the 2-position. Its molecular formula is C₁₀H₇ClOS, with a molecular weight of 210.68 g/mol . The chlorine substituent and ethanone functional group confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
13771-99-8 |
|---|---|
Molecular Formula |
C10H7ClOS |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
1-(5-chloro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |
InChI Key |
MSTSKWLOJUPTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone generally involves the introduction of the ethanone (acetyl) group at the 2-position of a 5-chlorobenzo[b]thiophene ring system. Commonly, this is achieved through Friedel-Crafts acylation or via functional group transformations starting from substituted benzo[b]thiophene derivatives.
Starting Materials and Key Intermediates
- 5-Chlorobenzo[b]thiophene or its derivatives are typically used as starting materials.
- 2-Chlorocarbonylbenzo[b]thiophene derivatives serve as important intermediates that can be converted into ethanone derivatives.
- Hydrazine hydrate and carbon disulfide are often used in subsequent transformations involving triazole synthesis but also inform the preparation pathways of the ethanone compound.
Detailed Preparation Routes
Preparation via Friedel-Crafts Acylation
One classical approach involves direct acylation of 5-chlorobenzo[b]thiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method introduces the ethanone group at the 2-position selectively due to the electronic properties of the benzo[b]thiophene system.
Preparation from 3-Chloro-2-chlorocarbonylbenzo[b]thiophene
A more elaborated synthetic route is described in the literature where 3-chloro-2-chlorocarbonylbenzo[b]thiophene is prepared first, typically from cinnamic acid derivatives by treatment with thionyl chloride in the presence of DMF and pyridine as catalysts/solvents. This intermediate can then be converted into the ethanone derivative by controlled hydrolysis or nucleophilic substitution reactions.
- Reference Example: The preparation of 3-chloro-2-chlorocarbonylbenzo[b]thiophene (compound 1) from cinnamic acid and thionyl chloride has been documented, followed by conversion to hydrazide and further transformations leading to triazole derivatives, which share the benzo[b]thiophene ethanone core.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of benzo[b]thiophene derivatives, including the ethanone compounds. For example, the reaction of acid chlorides with hydrazine hydrate under microwave conditions yields hydrazinocarbonyl derivatives efficiently, which can be further manipulated to obtain the ethanone compound or its analogs.
Synthesis via Organometallic Coupling
Another approach involves the use of organometallic reagents such as thiophen-2-ylboronic acid derivatives and halogenated benzo[b]thiophenes in Suzuki-Miyaura cross-coupling reactions to assemble the substituted benzo[b]thiophene core, which can then be functionalized to introduce the ethanone group.
- Although specific examples for 1-(5-Chlorobenzo[b]thien-2-yl)ethanone are limited, related compounds have been synthesized via such palladium-catalyzed coupling methods.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 5-Chlorobenzo[b]thiophene | Acetyl chloride, AlCl3, inert solvent | Several hours | Moderate to High | Classical method, requires careful control to avoid polyacylation |
| Acid Chloride Intermediate Route | Cinnamic acid → 3-chloro-2-chlorocarbonylbenzo[b]thiophene | Thionyl chloride, DMF, pyridine; then hydrolysis or nucleophilic substitution | Hours (microwave reduces to minutes) | Good to Excellent | Allows access to hydrazide and triazole derivatives as well |
| Microwave-Assisted Hydrazide Formation | Acid chloride intermediate + Hydrazine hydrate | Microwave irradiation, closed vessel | 1.5 - 4 minutes | High | Rapid synthesis, energy-efficient |
| Organometallic Coupling | Halogenated benzo[b]thiophene + thiophen-2-ylboronic acid | Pd catalyst, base, solvent | Hours | Variable | Enables diverse substitution patterns |
Research Findings and Analysis
- The preparation of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone is often integrated into multistep syntheses targeting heterocyclic compounds such as triazoles and thiadiazoles, which are of pharmaceutical interest.
- Microwave-assisted methods provide significant advantages in terms of reaction time and yield, particularly in the formation of hydrazide intermediates from acid chlorides, which are precursors to the ethanone compound.
- Friedel-Crafts acylation remains a straightforward and classical approach but may require optimization to prevent overacylation or side reactions.
- Organometallic coupling methods offer modularity for structural diversification but may involve more complex catalyst systems and purification steps.
- The choice of method depends on the desired scale, purity, and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorobenzo[b]thien-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzo[b]thiophene ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Chlorobenzo[b]thien-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[b]thien-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. For example, its potential antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Comparison with Similar Compounds
Heterocycle Variations: Benzo[b]thiophene vs. Benzo[b]furan
A critical structural analog is 1-(5-Chlorobenzo[b]furan-2-yl)ethanone (CAS 1646-32-8), which replaces the sulfur atom in the thiophene ring with oxygen. Key differences include:
- Electronic Effects : The oxygen atom in benzo[b]furan increases electron density compared to sulfur in thiophene, altering reactivity in electrophilic substitution and condensation reactions .
- Stability : Thiophene derivatives are generally more thermally stable than furan analogs due to sulfur's lower electronegativity and reduced ring strain .
Substituent Effects: Chloro vs. Bromo/Nitro Groups
Substituents on aromatic rings significantly influence biological and chemical properties:
- Biological Activity: Nitro and bromo substituents on indole-based ethanones (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit potent antiplasmodial activity (pIC₅₀ = 8.21), surpassing chloroquine . Chlorine, being less electron-withdrawing than nitro groups, may reduce such activity but improve metabolic stability.
- Reactivity in Condensation Reactions: Chloro-substituted thiophene methyl ketones (e.g., 1-(5-chlorothien-2-yl)ethanone) undergo triple self-condensation to form 1,3,5-trisubstituted benzenes with yields ≤60%, comparable to methyl- and fluorenylidene-substituted analogs .
Functional Group Modifications: Thioethers and Boronates
Derivatives with sulfur-containing or boronate groups expand synthetic utility:
- Boronate Functionalization: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS 942070-32-8) serves as a Suzuki coupling precursor, enabling cross-coupling reactions for drug discovery .
| Compound | Functional Group | Application |
|---|---|---|
| 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | Benzylthio | Nucleophilic substitution |
| Boronate-substituted ethanone | Boronate ester | Suzuki cross-coupling |
Pharmacological Analogs: CYP51 Inhibitors and Antitubercular Agents
- CYP51 Inhibitors: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibits Trypanosoma cruzi CYP51, highlighting the role of chloro and trifluoromethyl groups in target binding .
- Antitubercular Activity: Naphthofuran ethanones (e.g., 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone) show moderate activity, suggesting benzo[b]thiophene analogs could be optimized similarly .
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